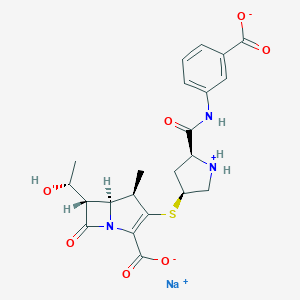

C22H24N3NaO7S

Description

Properties

Key on ui mechanism of action |

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). In _Escherichia coli_, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preferential binding to PBPs 2 and 3. Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall, thereby inhibiting cell wall synthesis. Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin. Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3. Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ... |

|---|---|

CAS No. |

153773-82-1 |

Molecular Formula |

C22H24N3NaO7S |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

sodium (2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-N-(3-carboxyphenyl)pyrrolidine-2-carboximidate |

InChI |

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 |

InChI Key |

ZXNAQFZBWUNWJM-HRXMHBOMSA-M |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+] |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+] |

Appearance |

White or light yellow powder |

melting_point |

230-234 |

physical_description |

Solid |

Pictograms |

Health Hazard; Environmental Hazard |

solubility |

2.86e-01 g/L |

Synonyms |

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt; [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car |

Origin of Product |

United States |

Antimicrobial Spectrum and Mechanisms of Action of Ertapenem Sodium

Inhibition of Bacterial Cell Wall Synthesis by Ertapenem (B1671056) Sodium

The primary bactericidal effect of ertapenem sodium is achieved through the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgnih.gov This process is mediated by its interaction with specific enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgwikipedia.org

Penicillin-Binding Protein (PBP) Binding Affinity and Selectivity

Ertapenem exerts its antibacterial action by binding to and acylating the active-site serine residue of bacterial penicillin-binding proteins (PBPs). mims.com This covalent modification renders the enzymes inactive. mims.com In Escherichia coli, ertapenem demonstrates a particularly strong affinity for PBPs 2 and 3. wikipedia.orgpharmakb.com Research indicates that ertapenem's affinity for PBP2 is comparable to that of imipenem (B608078) and significantly higher—by about 30-fold—than that of ceftriaxone (B1232239). mims.com Conversely, its potency against PBP3 is similar to ceftriaxone and approximately 60-fold greater than that of imipenem. mims.com It also shows affinity for PBPs 1a, 1b, 4, and 5. However, like other currently marketed β-lactams, ertapenem has minimal affinity for PBP2a, the protein responsible for methicillin (B1676495) resistance in staphylococci. mims.com

Consequences of PBP Acylation on Peptidoglycan Assembly

The binding of ertapenem to PBPs inhibits the final transpeptidation step of peptidoglycan synthesis. wikipedia.org PBPs are essential enzymes that catalyze the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. nih.govmims.com By acylating these enzymes, ertapenem effectively blocks this cross-linking process. wikipedia.org The inhibition of cell wall synthesis leads to a weakening of the cell wall, making the bacterium susceptible to osmotic pressure, which ultimately results in cell lysis and death. wikipedia.orgnih.gov

Antimicrobial Activity Profile of Ertapenem Sodium

Ertapenem possesses a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria, as well as anaerobic bacteria. wikipedia.orgwikipedia.org However, it is notably inactive against certain nosocomial pathogens such as Pseudomonas aeruginosa, Acinetobacter species, and enterococci. wikipedia.orgwikipedia.org

Spectrum Against Gram-Positive Aerobic Bacteria

Ertapenem is effective against a range of Gram-positive aerobic bacteria. Its stability against many β-lactamases allows it to be active against strains that may be resistant to other β-lactam antibiotics like penicillins and cephalosporins. nih.gov

Table 1: Ertapenem Sodium Activity Against Gram-Positive Aerobic Bacteria

| Bacterial Species | Activity |

|---|---|

| Staphylococcus aureus (methicillin-susceptible strains) | Susceptible wikipedia.org |

| Staphylococcus species (methicillin-susceptible) | Susceptible wikipedia.org |

| Streptococcus agalactiae | Susceptible wikipedia.org |

| Streptococcus pneumoniae (penicillin-susceptible strains) | Susceptible wikipedia.org |

| Enterococcus species | Resistant wikipedia.org |

Spectrum Against Gram-Negative Aerobic Bacteria

The drug demonstrates potent activity against many common Gram-negative pathogens, including those that produce extended-spectrum β-lactamases (ESBLs). wikipedia.orgwikipedia.org

Table 2: Ertapenem Sodium Activity Against Gram-Negative Aerobic Bacteria

| Bacterial Species | Activity |

|---|---|

| Escherichia coli | Susceptible wikipedia.org |

| Haemophilus influenzae | Susceptible wikipedia.org |

| Klebsiella pneumoniae | Susceptible wikipedia.org |

| Moraxella catarrhalis | Susceptible wikipedia.org |

| Proteus mirabilis | Susceptible wikipedia.org |

| Enterobacter species | Susceptible nih.gov |

| Pseudomonas aeruginosa | Resistant nih.govwikipedia.org |

Spectrum Against Anaerobic Bacteria

Ertapenem is also highly effective against a variety of anaerobic bacteria, which are often involved in mixed infections. nih.gov

Table 3: Ertapenem Sodium Activity Against Anaerobic Bacteria

| Bacterial Species | Activity |

|---|---|

| Bacteroides fragilis group | Susceptible uni.lu |

| Clostridium species (excluding C. difficile) | Susceptible wikipedia.org |

| Eubacterium species | Susceptible wikipedia.org |

| Fusobacterium species | Susceptible wikipedia.org |

| Peptostreptococcus species | Susceptible wikipedia.org |

| Porphyromonas asaccharolytica | Susceptible wikipedia.org |

Activity Against Beta-Lactamase-Producing Organisms

Ertapenem demonstrates potent in vitro activity against a broad spectrum of bacterial pathogens, including those that produce beta-lactamases. oup.com It is effective against most isolates of Staphylococcus aureus (methicillin-susceptible only), Streptococcus agalactiae, Streptococcus pneumoniae (penicillin-susceptible isolates only), and Streptococcus pyogenes. globalrph.com Furthermore, it is active against extended-spectrum-β-lactamase (ESBL)-producing Enterobacteriaceae. asm.orgnih.govresearchgate.net However, ertapenem is hydrolyzed by metallo-beta-lactamases. pediatriconcall.comglobalrph.com

A study analyzing 261 patients with bloodstream infections caused by ESBL-producing Enterobacteriaceae found that outcomes were equivalent between patients treated with ertapenem and those treated with group 2 carbapenems, with mortality rates of 6% and 18%, respectively. nih.gov

Activity Against Penicillin-Resistant Streptococcus pneumoniae

Ertapenem exhibits notable activity against strains of Streptococcus pneumoniae that are resistant to penicillin. oup.comasm.org It is active against both penicillin-susceptible (MIC ≤ 0.06 mg/L) and penicillin-non-susceptible (MIC ≥ 0.12 mg/L) Streptococcus pneumoniae. oup.comnih.gov In one study, ertapenem was active against 100% of penicillin-susceptible and -intermediate S. pneumoniae and 60% of penicillin-resistant strains. oup.com

In an in vitro pharmacodynamic model, ertapenem demonstrated bactericidal activity against both penicillin-susceptible and penicillin-non-susceptible S. pneumoniae. nih.gov Specifically, an ertapenem time above MIC (T>MIC) of ≥ 80% (for ertapenem MICs ≤ 0.5 mg/L) resulted in the complete eradication of the bacteria with no regrowth over a 48-hour period. oup.comnih.gov However, at a T>MIC of ≤ 63% (for ertapenem MICs ≥ 1 mg/L), regrowth was observed at 24 and 48 hours. oup.comnih.gov

A study of respiratory pathogens from 12 Asian countries found a 1.2% resistance rate to ertapenem in 602 isolates of Streptococcus pneumoniae. nih.gov The drug was also highly active against penicillin-, ciprofloxacin-, erythromycin-, and multidrug-resistant pneumococcal isolates, with resistance rates of 3.5%, 2.7%, 1.9%, and 2.7%, respectively. nih.gov

Limitations in Coverage Against Non-Fermentative Gram-Negative Bacilli

A significant limitation of ertapenem's antimicrobial spectrum is its reduced activity against non-fermentative Gram-negative bacilli, such as Pseudomonas aeruginosa and Acinetobacter species. oup.comasm.orgnih.govresearchgate.netoup.com This characteristic distinguishes it from other carbapenems like imipenem and meropenem (B701). oup.comoup.com

The MICs of ertapenem for P. aeruginosa isolates typically range from 2–16 mg/L, whereas meropenem and imipenem have MICs of 0.25–0.5 mg/L and 1–2 mg/L, respectively. oup.com Similarly, against Acinetobacter spp., ertapenem MICs are generally greater than 4 mg/L. oup.com Ertapenem also lacks activity against Stenotrophomonas maltophilia and has marginal activity against Burkholderia cepacia. oup.com This limited activity makes ertapenem more suitable for community-acquired infections rather than those acquired in a hospital setting where non-fermentative bacilli are more common. oup.com

Mechanisms of Stability Against Beta-Lactamases

Ertapenem's chemical structure, specifically the presence of a 1-beta-methyl group, confers stability against hydrolysis by a wide variety of beta-lactamases. proteopedia.org This stability is a crucial factor in its efficacy against many resistant bacterial strains.

Stability Against Penicillinases and Cephalosporinases

Ertapenem is stable against hydrolysis by most classes of beta-lactamases, including penicillinases and cephalosporinases. medicinenet.compediatriconcall.comglobalrph.comeuropa.euproteopedia.org This stability allows it to maintain its activity against bacteria that produce these enzymes, which are common mechanisms of resistance to penicillin and cephalosporin (B10832234) antibiotics.

Stability Against Extended-Spectrum Beta-Lactamases (ESBLs)

Ertapenem is notably stable against hydrolysis by extended-spectrum beta-lactamases (ESBLs). pediatriconcall.comeuropa.euoup.comnih.govoup.com This makes it a valuable agent for treating infections caused by ESBL-producing Enterobacteriaceae. oup.comasm.orgnih.gov While ertapenem is generally active against ESBL-producing organisms, some studies suggest it may be slightly less stable than imipenem and meropenem in the presence of these enzymes. nih.gov However, inoculum effect studies have shown that significant lability in the presence of ESBLs can be discounted. nih.gov

The following table summarizes the in vitro activity of ertapenem against ESBL-producing Klebsiella pneumoniae.

| Antibiotic | MIC at which 90% of isolates were inhibited (μg/ml) |

| Ertapenem | 0.06 |

| Imipenem | 0.5 |

| Cefepime (B1668827) | 16 |

| Ceftazidime | >128 |

| Piperacillin-tazobactam (B1260346) | >128 |

| Data from nih.gov |

Stability Against AmpC Beta-Lactamases

The following table displays the MICs of ertapenem against AmpC-derepressed mutant Enterobacteriaceae.

| Organism | MIC (μg/ml) |

| Enterobacter cloacae | 0.015 - 0.5 |

| Citrobacter freundii | 0.015 - 0.5 |

| Data from nih.gov |

Susceptibility to Metallo-Beta-Lactamase Hydrolysis

Ertapenem, like other carbapenems, is generally stable against hydrolysis by many common beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs). researchgate.net However, its effectiveness is significantly compromised by a specific class of enzymes known as metallo-beta-lactamases (MBLs). researchgate.net MBLs are zinc-dependent enzymes that can hydrolyze a broad range of beta-lactam antibiotics, including carbapenems. wikipedia.org

Resistance to ertapenem mediated by MBLs is a growing clinical concern. Research has shown that bacteria producing these enzymes exhibit significantly increased minimum inhibitory concentrations (MICs) for ertapenem, rendering the antibiotic ineffective. For instance, the MBL IMP-1 has been shown to confer substantial resistance to ertapenem. In one study, a porin-deficient Klebsiella pneumoniae strain producing IMP-1 demonstrated an ertapenem MIC of 128 μg/ml. tandfonline.com Similarly, the presence of the VIM-2 metallo-beta-lactamase in a porin-deficient K. pneumoniae strain resulted in an elevated ertapenem MIC of 64 μg/ml. tandfonline.com

The emergence of New Delhi metallo-beta-lactamase (NDM) producing Enterobacteriaceae also poses a significant challenge to ertapenem therapy. nih.gov Studies have identified NDM-1 as a key gene responsible for resistance to carbapenems, including ertapenem, in clinical isolates of K. pneumoniae. researchgate.net It is noteworthy that ertapenem is considered the most susceptible among carbapenems to hydrolysis by various advanced beta-lactamases, including many carbapenemases. nih.gov

The combination of MBL production with other resistance mechanisms, such as porin loss or impermeability, can lead to high-level resistance. tandfonline.comeuropa.eu This multifactorial resistance underscores the clinical challenge posed by MBL-producing organisms.

Table 1: Impact of Metallo-Beta-Lactamases on Ertapenem MICs

| Bacterial Strain | Metallo-Beta-Lactamase | Additional Resistance Factors | Ertapenem MIC (μg/ml) |

|---|---|---|---|

| Klebsiella pneumoniae | IMP-1 | Porin-deficient | 128 |

| Klebsiella pneumoniae | VIM-2 | Porin-deficient | 64 |

| Serratia marcescens | SME-1 | - | 2 |

Exploration of Alternative Mechanisms of Action

One area of investigation is the potential for immunomodulatory effects. In the treatment of hidradenitis suppurativa, the efficacy of ertapenem is thought to be related not only to its broad-spectrum antibacterial activity but also to immunomodulatory effects that are not yet well defined. tandfonline.comtandfonline.com Further supporting this hypothesis, a study on methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia found that the combination of cefazolin (B47455) and ertapenem stimulated a significant release of interleukin-1β (IL-1β) from peripheral blood monocytes, even in the absence of bacteria. nih.gov This suggests that ertapenem may have a role in modulating the host immune response, which could contribute to bacterial clearance. nih.gov

Another potential alternative mechanism is the anti-adhesive effect of the antibiotic. Adhesion to host cells is a critical first step in bacterial colonization and is considered an important virulence factor. Some antibiotics can exhibit anti-adhesive properties by inhibiting the expression of adhesion molecules on the bacterial surface or by causing modifications in bacterial protein expression. journalagent.com Research in a rat model of sepsis indicated that peritoneal lavage with ertapenem was effective in preventing intra-abdominal adhesions, suggesting a potential local effect beyond systemic bactericidal activity. journalagent.com

It is important to emphasize that these alternative mechanisms are not fully elucidated and are considered secondary to the primary mechanism of inhibiting cell wall synthesis. The predominant antibacterial effect of ertapenem remains its ability to disrupt peptidoglycan synthesis, leading to bacterial cell lysis. wikipedia.org

Mechanisms of Bacterial Resistance to Ertapenem Sodium

Characterization of Resistance Mechanisms in Gram-Negative Bacilli

The development of resistance to ertapenem (B1671056) in Gram-negative bacteria is a complex process. It often arises from the interplay of several factors, including the production of β-lactamase enzymes that can hydrolyze the antibiotic, coupled with decreased permeability of the outer membrane. elsevier.es

A primary strategy employed by Gram-negative bacteria to resist ertapenem is to limit its intracellular concentration. This is achieved by either reducing the influx of the antibiotic into the cell or by actively pumping it out. openmicrobiologyjournal.com

The outer membrane of Gram-negative bacteria serves as a selective barrier. nih.gov Hydrophilic antibiotics like ertapenem primarily enter the bacterial cell through water-filled channels formed by proteins called porins. nih.govacs.org A reduction in the number or function of these porins can significantly decrease the influx of ertapenem, thereby contributing to resistance.

Simultaneously, bacteria can employ efflux pumps to actively expel ertapenem from the cell. mdpi.com These pumps are protein complexes that span the bacterial cell envelope and function to remove toxic substances, including antibiotics. openmicrobiologyjournal.com Overexpression of these efflux pumps can lead to a significant reduction in the intracellular concentration of ertapenem, rendering the antibiotic less effective.

Outer membrane proteins (OMPs), particularly porins, are crucial for the permeation of ertapenem across the outer membrane of Gram-negative bacteria. nih.govmdpi.com In Klebsiella pneumoniae, the two major porins involved in carbapenem (B1253116) uptake are OmpK35 and OmpK36. nih.gov Similarly, in Enterobacter cloacae, OmpF and OmpD are the key porins. nih.gov

Reduced expression or loss of these porins is a common mechanism of ertapenem resistance. nih.govasm.org Studies have shown that mutations or deletions in the genes encoding these porins, such as ompK35 and ompK36 in K. pneumoniae, lead to decreased permeability and consequently, increased resistance to ertapenem. asm.orgresearchgate.net In some cases, the loss of a single porin may be sufficient to confer resistance, particularly when combined with other resistance mechanisms like the production of β-lactamases. asm.org

The structural characteristics of porins, including the size of the channel and the electrostatic potential within it, influence the passage of antibiotics. Alterations in these properties can hinder the diffusion of ertapenem into the periplasmic space where its targets are located.

Efflux pumps are a significant contributor to ertapenem resistance in Gram-negative bacilli. asm.org The AcrAB-TolC efflux system is one of the most well-characterized pumps and is known to be involved in resistance to a wide range of antibiotics, including carbapenems. oup.com

Overexpression of efflux pump components can lead to increased expulsion of ertapenem from the cell. asm.org In some instances, the use of an efflux pump inhibitor has been shown to decrease the minimum inhibitory concentrations (MICs) of ertapenem, confirming the role of efflux in resistance. nih.govasm.orgnih.gov While ertapenem is not always considered a primary substrate for all efflux pumps, its resistance can be influenced by the presence and activity of these systems, especially in conjunction with reduced outer membrane permeability. nih.gov Some research suggests the involvement of yet-unidentified efflux pumps in ertapenem resistance. nih.gov

Role of Outer Membrane Proteins (OMPs) in Ertapenem Permeability

Molecular Determinants of Ertapenem Resistance

The molecular basis of ertapenem resistance is often rooted in specific genetic alterations that lead to the phenotypic resistance mechanisms described above. These can include mutations in regulatory genes that control the expression of porins and efflux pumps, as well as the acquisition of genes encoding antibiotic-inactivating enzymes.

Mutations in regulatory genes can have a profound impact on ertapenem susceptibility. A notable example is the ramR gene, which encodes a transcriptional repressor of the ramA gene. frontiersin.orgnih.gov RamA, in turn, is a transcriptional activator that upregulates the expression of the AcrAB-TolC efflux pump and downregulates the production of the OmpK35 porin. oup.comresearchgate.net

Studies have identified mutations in ramR, including premature stop codons, in ertapenem-resistant strains of K. pneumoniae. frontiersin.orgnih.gov These mutations lead to the derepression of ramA, resulting in its overexpression. nih.gov The subsequent increase in AcrAB-TolC expression and decrease in OmpK35 levels contribute significantly to ertapenem resistance. researchgate.netnih.gov Complementation of these mutant strains with a functional copy of ramR has been shown to restore susceptibility to ertapenem, confirming the role of this genetic mutation. frontiersin.orgnih.govnih.gov

Table 1: Impact of ramR Complementation on Ertapenem MIC in K. pneumoniae

| Strain | ramR Status | Ertapenem MIC (mg/L) | Reference |

|---|---|---|---|

| KP20 | Termination Mutation | 64 | researchgate.netnih.gov |

A crucial aspect of ertapenem resistance is the synergistic effect of enzymatic degradation and reduced permeability. jidc.org Many ertapenem-resistant isolates of Gram-negative bacteria, particularly K. pneumoniae and E. cloacae, produce extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases. nih.govasm.orgresearchgate.net

While these enzymes may only have weak hydrolytic activity against ertapenem on their own, their presence becomes clinically significant when combined with porin loss. researchgate.netnih.gov The reduced influx of ertapenem due to porin alterations allows the β-lactamase enzymes more time to effectively hydrolyze the antibiotic before it reaches its PBP targets. jidc.org This combination of mechanisms can lead to high-level resistance to ertapenem, while susceptibility to other carbapenems like imipenem (B608078) and meropenem (B701) may be less affected. asm.orgnih.gov

Numerous studies have documented the co-occurrence of ESBL or AmpC production with mutations or deletions in ompK35 and/or ompK36 in ertapenem-resistant clinical isolates. nih.govasm.orgresearchgate.net This highlights the importance of considering multiple resistance mechanisms when evaluating ertapenem susceptibility and selecting appropriate therapeutic strategies.

Phenotypic Manifestations of Ertapenem Resistance

Inoculum Effect Studies

The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly with a higher initial bacterial density. asm.org Studies investigating the inoculum effect of ertapenem have yielded variable results, suggesting that its occurrence may be dependent on the specific bacterial species and strain.

In one study involving ESBL-producing Klebsiella pneumoniae, a notable inoculum effect was observed for ertapenem. asm.org When the inoculum size was increased, the MIC50 of ertapenem rose from 0.5 to 8 µg/ml as measured by Etest, and from 2 to 32 µg/ml by agar (B569324) dilution. asm.org This suggests that at the site of a dense infection, the efficacy of ertapenem could be diminished.

Conversely, another study evaluating the in vitro activity of ertapenem against Enterobacteriaceae isolates resistant to extended-spectrum cephalosporins found no significant inoculum effect. nih.gov In this research, a 100-fold increase in the inoculum size did not alter the susceptibility of the isolates to ertapenem, while the susceptibility to cefepime (B1668827) and piperacillin/tazobactam decreased markedly. nih.gov

Further research into the inoculum effect with ertapenem has been conducted in the context of combination therapy. For instance, in studies with methicillin-susceptible Staphylococcus aureus (MSSA), no inoculum effect was observed for ertapenem, whereas it was noted for cefazolin (B47455). ucsd.edureliasmedia.com

These contrasting findings highlight the complexity of the inoculum effect and its potential clinical implications, which may vary depending on the infecting organism and the site of infection.

Prevalence and Trends of Resistance in Clinical Isolates

The prevalence of ertapenem resistance among clinical isolates, particularly within the Enterobacteriaceae family, has shown a concerning upward trend globally, although rates can vary significantly by geographical location.

In a multicenter study in Israel, ertapenem non-susceptibility was found in 3.77% of extended-spectrum β-lactamase (ESBL)-producing K. pneumoniae isolates. asm.org A study in Taiwan reported a higher prevalence of ertapenem resistance in Enterobacter cloacae at 14.9%. nih.gov Data from the Study for Monitoring Antimicrobial Resistance Trends (SMART) program indicated that in China, the susceptibility of E. cloacae to ertapenem decreased from 100% in 2002 to 89.7% in 2009. nih.gov However, across the broader Asia-Pacific region, the susceptibility rate was higher, at 96% in 2009. nih.gov

A more recent study in China, conducted between 2018 and 2021, found that 18.8% of carbapenem-resistant Enterobacterales (CRE) strains were resistant only to ertapenem among the carbapenems. tandfonline.com In the United States, a study analyzing E. coli from intra-abdominal infections between 2009 and 2013 found that only 0.3% of isolates were non-susceptible to ertapenem, with no evidence of an increasing trend during that period. asm.org

A study focusing on intra-abdominal infections in the Asia-Pacific region from 2008 to 2014 found that 30.9% of Enterobacteriaceae isolates with β-lactamase-encoding alleles were non-susceptible to ertapenem. dovepress.com The prevalence of ertapenem non-susceptibility was highest in Enterobacter species (77.4%) and K. pneumoniae (40.9%). dovepress.com

These data underscore the dynamic and evolving nature of ertapenem resistance, emphasizing the need for continuous surveillance to inform clinical practice and infection control measures.

Epidemiological Investigations of Ertapenem-Resistant Strains

Epidemiological studies have been crucial in understanding the spread of ertapenem-resistant bacteria, often revealing the dissemination of specific clonal lineages within healthcare settings and across geographical regions.

Investigations into outbreaks of ertapenem-resistant Klebsiella pneumoniae have identified the role of specific sequence types (STs). For example, an outbreak in a Greek hospital was caused by a CTX-M-15-producing K. pneumoniae belonging to ST101. asm.org This particular clone exhibited ertapenem resistance due to a combination of the ESBL and a disruption in the ompK35 gene, along with a variant of the OMPK36 porin. asm.org

Another significant clone that has been implicated in the spread of carbapenem resistance, including to ertapenem, is the ST258 lineage of K. pneumoniae. researchgate.net While often associated with the production of K. pneumoniae carbapenemase (KPC), ertapenem resistance in ST258 can also be mediated by other mechanisms, such as porin loss. researchgate.net

Molecular epidemiology studies have demonstrated that ertapenem-resistant isolates are often multiclonal, as was the case in a multicenter Israeli study where resistant K. pneumoniae belonged to 12 different genetic clones. asm.org This suggests that resistance can arise independently in various genetic backgrounds rather than being solely the result of the spread of a single successful clone.

In a Taiwanese hospital, pulsed-field gel electrophoresis (PFGE) analysis of ertapenem-resistant Enterobacter cloacae isolates also revealed clonal diversity, indicating that the emergence of resistance was not due to a single outbreak strain. nih.gov These findings highlight the complex epidemiology of ertapenem resistance, which can be driven by both the clonal expansion of successful resistant strains and the independent acquisition of resistance mechanisms in diverse bacterial populations.

Strategies for Overcoming Ertapenem Resistance

Addressing the challenge of ertapenem resistance requires a multi-pronged approach, encompassing the development of new therapeutic agents and the innovative use of existing ones.

One of the primary strategies is the use of combination therapy . For instance, the combination of cefazolin and ertapenem has shown promise as a salvage therapy for persistent methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia. ucsd.edureliasmedia.comresearchgate.net While ertapenem alone has limited activity against MSSA, its combination with cefazolin has demonstrated synergistic effects in some cases and has been clinically successful in clearing refractory infections. ucsd.edureliasmedia.comresearchgate.net

The development of novel β-lactamase inhibitors is another critical avenue. New combinations, such as ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam, have been introduced to combat carbapenem-resistant Enterobacterales (CRE). mdpi.com These agents can restore the activity of the β-lactam antibiotic against strains that produce certain types of β-lactamases, including some carbapenemases.

New antibiotics with novel mechanisms of action are also being explored. Cefiderocol, a siderophore cephalosporin (B10832234), utilizes the bacterium's iron transport systems to enter the cell, allowing it to bypass resistance mechanisms like porin loss. frontiersin.orgmicropspbgmu.ru Other newer agents like eravacycline (B3026998) and plazomicin (B589178) also offer potential treatment options for infections caused by ertapenem-resistant organisms. mdpi.com

Alternative and non-conventional therapies are also under investigation. These include:

Phage therapy , which uses bacteriophages to specifically target and lyse bacteria. frontiersin.org

The use of antimicrobial peptides and essential oils . frontiersin.org

Targeting plasmid transfer to prevent the spread of resistance genes. mdpi.com

Furthermore, optimizing the use of existing antibiotics through a better understanding of their pharmacokinetics and pharmacodynamics, as well as implementing robust infection control measures to prevent the spread of resistant strains, are fundamental components of a comprehensive strategy to combat ertapenem resistance. plos.org

Pharmacokinetic Pk and Pharmacodynamic Pd Research of Ertapenem Sodium

Pharmacokinetic Characterization of Ertapenem (B1671056) Sodium

The pharmacokinetic profile of ertapenem sodium is distinguished by several key features, including its high degree of plasma protein binding, specific clearance and excretion pathways, and its behavior concerning dose proportionality and accumulation.

Plasma Protein Binding Dynamics and Concentration-Dependency

Ertapenem is highly bound to human plasma proteins, primarily albumin. drugbank.comoup.com This binding is not constant but rather exhibits concentration-dependency; as the plasma concentration of ertapenem increases, the percentage of the drug that is bound to proteins decreases. drugbank.commedsafe.govt.nzmedsinfo.com.au

At plasma concentrations below 50 μg/mL, approximately 95% of ertapenem is bound to proteins. nih.goveuropa.eu This percentage decreases to about 92% at a concentration of 155 μg/mL, which is the average concentration at the end of a 1-gram intravenous infusion. europa.eu At a higher plasma concentration of 300 mcg/mL, the protein binding drops to approximately 85%. drugbank.commedsafe.govt.nz This saturable binding means that the unbound, active fraction of the drug increases disproportionately at higher doses. drugbank.com The high level of protein binding contributes to the drug's extended plasma half-life. oup.comresearchgate.net

Table 1: Concentration-Dependent Plasma Protein Binding of Ertapenem

| Plasma Concentration (mcg/mL) | Protein Binding (%) | Unbound Fraction (%) |

|---|---|---|

| < 50 | ~95 | ~5 |

| < 100 | ~95 | ~5 |

| 150 | ~92 | ~8 |

| 155 | ~92 | ~8 |

| 280 | ~85 | ~15 |

| 300 | ~85 | ~15 |

Clearance Pathways and Rates

The clearance of ertapenem from the body occurs through both renal and non-renal mechanisms. The mean plasma clearance in healthy young adults is approximately 1.8 L/hour. drugbank.com In a study of patients with multidrug-resistant tuberculosis, the mean clearance was found to be 2.26 L/h per 1.73 m². ersnet.org

Renal clearance is a significant pathway, involving both glomerular filtration and net tubular secretion. drugbank.commerck.ca The mean renal clearance of unchanged ertapenem is about 12.8 mL/min, compared to a total clearance of 28.4 mL/min. drugbank.comoup.com The kidneys are responsible for approximately 80% of the total clearance of the drug. oup.com Co-administration with probenecid, which inhibits renal tubular secretion, reduces the renal clearance of ertapenem. medsinfo.com.aufda.gov

Volume of Distribution

The apparent volume of distribution at a steady state (Vdss) for ertapenem provides insight into its distribution throughout the body. In adults, the Vdss is approximately 8 liters, which corresponds to about 0.11 to 0.12 L/kg. drugbank.commedsafe.govt.nzeuropa.euresearchgate.net

The volume of distribution varies in pediatric populations. For children aged 3 months to 12 years, the Vdss is approximately 0.2 L/kg. drugbank.commedsafe.govt.nzeuropa.eu In adolescents aged 13 to 17 years, it is about 0.16 L/kg. drugbank.commedsafe.govt.nzeuropa.eu For unbound ertapenem, the volume of distribution has been estimated to be between 1.8 and 2.9 L/kg. oup.comresearchgate.net In morbidly obese patients, a population pharmacokinetic model indicated a volume of distribution at a steady state of 57.8 liters for unbound ertapenem in patients with a fat-free mass of 53 kg. asm.orgcore.ac.uk

Excretion Routes and Metabolism

Ertapenem is primarily eliminated from the body via the kidneys. medsafe.govt.nzresearchgate.net Following administration, approximately 80% of a radiolabeled dose is recovered in the urine, with an additional 10% found in the feces. drugbank.comwikipedia.org

Of the portion recovered in the urine, about 38% is excreted as unchanged ertapenem, and approximately 37% is in the form of its major metabolite. drugbank.commedsafe.govt.nz This primary metabolite is an inactive, ring-opened derivative formed through the hydrolysis of the beta-lactam ring. drugbank.comwikipedia.org This metabolic process is mediated by the enzyme dehydropeptidase-I (DHP-I), which is predominantly located in the kidneys. drugbank.com Notably, the hepatic metabolism of ertapenem is considered negligible. drugbank.commedsafe.govt.nz

Dose Proportionality and Accumulation Profiles

The pharmacokinetics of ertapenem exhibit non-linearity due to its concentration-dependent plasma protein binding. nih.gov The area under the plasma concentration-time curve (AUC) for total ertapenem increases in a less-than-dose-proportional manner over a dose range of 0.5 to 2 grams. nih.gov Conversely, the AUC for the unbound, active fraction of ertapenem increases in a greater-than-dose-proportional manner. nih.gov

Despite this, there is no significant accumulation of ertapenem in adults following multiple daily intravenous doses ranging from 0.5 to 2 grams or daily intramuscular doses of 1 gram. medsafe.govt.nzmedsinfo.com.aueuropa.eu The mean plasma half-life is approximately four hours in healthy young adults and adolescents. drugbank.commedsafe.govt.nz

Population Pharmacokinetics of Ertapenem Sodium

Population pharmacokinetic models have been developed to characterize the variability of ertapenem's pharmacokinetic parameters across different patient populations. These models help in understanding how factors like age, sex, and disease states influence the drug's behavior.

In healthy young adults, the mean plasma half-life is about 4 hours. drugbank.com Studies have shown slight differences between sexes, with women exhibiting a modestly shorter half-life (average of 3.6 hours) compared to men (average of 4.4 hours), though these differences are not considered clinically significant. oup.com

In pediatric patients, the pharmacokinetics differ more substantially. For children aged 3 to 12 years, the mean plasma half-life is shorter, at approximately 2.5 hours. drugbank.commedsafe.govt.nz The plasma clearance in this age group is about twice as high as in adults. medsafe.govt.nz In adolescents (13 to 17 years), the pharmacokinetic parameters are generally comparable to those observed in healthy young adults. medsafe.govt.nz

Population pharmacokinetic analyses in specific patient groups, such as those with multidrug-resistant tuberculosis, have shown a mean clearance of 2.26 L/h per 1.73 m² and a mean volume of distribution of 8.79 L. ersnet.org In critically ill patients with sepsis, a two-compartment model described the pharmacokinetics, with a total clearance of 15.40 L/h and central and peripheral volumes of distribution of 49 L and 91.90 L, respectively. academicjournals.org

A study in morbidly obese female patients undergoing surgery developed a population pharmacokinetic model that included two disposition compartments. asm.orgcore.ac.uk For unbound ertapenem, the total clearance was 12.3 liters/h, and the volume of distribution at a steady state was 57.8 liters for a patient with a standard fat-free mass of 53 kg. asm.orgcore.ac.uk

PK in Pediatric Patient Populations

The pharmacokinetic profile of ertapenem in pediatric patients shows notable differences compared to adults, primarily characterized by higher clearance rates. Studies have indicated that the plasma clearance of ertapenem, when adjusted for body weight, is approximately two-fold higher in children aged 3 months to 12 years than in adults. fda.gov This increased clearance necessitates different dosing strategies for this age group to achieve therapeutic drug concentrations. researchgate.net

The apparent volume of distribution at steady state (Vss) is also distinct in pediatric populations. In children aged 3 months to 12 years, the Vss is approximately 0.2 L/kg, and for adolescents aged 13 to 17 years, it is around 0.16 L/kg. drugbank.com Both are higher than the approximate 0.12 L/kg observed in adults. fda.govdrugbank.com This larger volume of distribution in younger children contributes to the altered pharmacokinetic profile. fda.gov

The elimination half-life of ertapenem varies with age in the pediatric population, ranging from approximately 2.5 hours in children aged 3 to 12 years to about 4 hours in adolescents, the latter being similar to that in healthy young adults. drugbank.commedsafe.govt.nz Research has shown that a single daily dosing regimen, as used in adults, might not be sufficient for children under 12. Some studies revealed that in a portion of children aged 3 months to 12 years, plasma concentrations at 12 hours post-dose fell below the desired target of 2 µg/mL. fda.gov A physiologically based pharmacokinetic (PBPK) model was developed to simulate ertapenem's disposition and predict exposure in children with renal impairment. nih.gov

Table 1: Mean Pharmacokinetic Parameters of Unbound Ertapenem in Pediatric Patients

| Age Group | Dose | Ceoi (µg/mL) (SD) | C12hr (µg/mL) (SD) | AUC0-12 (µg.h/mL) (SD) | t1/2 (h) (SD) |

|---|---|---|---|---|---|

| 3-23 months | 20 mg/kg | 20.3 (6.9) | 1.3 (0.6) | 59.3 (16.7) | 2.1 (0.5) |

| 2-12 years | 20 mg/kg | 26.0 (10.9) | 1.8 (1.0) | 82.5 (32.2) | 2.3 (0.3) |

| 13-17 years | 20 mg/kg | 18.0 (4.0) | 1.4 (0.5) | 68.3 (16.2) | 3.3 (0.5) |

| 3-23 months | 40 mg/kg | 34.0 (9.1) | 2.5 (1.1) | 114.2 (28.9) | 2.3 (0.3) |

| 2-12 years | 40 mg/kg | 38.6 (10.1) | 2.8 (1.2) | 134.8 (34.0) | 2.4 (0.4) |

| 13-17 years | 40 mg/kg | 33.7 (10.6) | 3.0 (1.4) | 148.5 (50.5) | 3.2 (0.6) |

Data sourced from FDA reports. Note: The mean and (SD) values are based on a small number of patients and should be interpreted with caution. fda.gov

PK in Elderly Patient Populations

In elderly individuals (65 years of age and older), the pharmacokinetics of ertapenem are altered, primarily due to the natural decline in renal function associated with age. oup.com Clinical studies comparing elderly subjects to younger adults have demonstrated that plasma concentrations of ertapenem are generally higher and the half-life is longer in the elderly. nih.govnih.gov

Following a 1-gram intravenous dose, the mean area under the concentration-time curve from time zero to infinity (AUC0-∞) for total ertapenem was found to be 39% higher in elderly subjects than in their younger counterparts. nih.govnih.govresearchgate.net The difference was even more pronounced for the unbound, pharmacologically active fraction of the drug, with the mean AUC0-∞ being 71% higher in the elderly. nih.govnih.govresearchgate.net This is partly because the unbound fraction of ertapenem is generally greater in the elderly (approximately 5% to 11%) compared to young adults (approximately 5% to 8%). nih.govnih.gov

The terminal half-life of ertapenem is extended in the elderly, with a mean of about 5.1 hours compared to 3.8 hours in young adults. nih.govresearchgate.net This is consistent with a slower renal clearance of the drug in the older population. nih.govresearchgate.net Despite these pharmacokinetic differences, ertapenem does not accumulate with multiple once-daily doses in elderly patients. nih.govnih.gov The observed changes are not considered clinically significant enough to warrant a dose adjustment based on age alone. oup.comnih.govnih.gov

Table 2: Comparison of Geometric Mean Pharmacokinetic Parameters of Total Ertapenem in Elderly vs. Young Adults (1 g IV Dose)

| Parameter | Elderly Subjects (≥65 years) | Young Adults |

|---|---|---|

| AUC0-∞ (µg·h/mL) | 759 | 545 |

| Terminal t1/2 (h) | 5.1 | 3.8 |

| Renal Clearance (mL/min) | 14.8 | 21.2 |

Data adapted from studies on healthy elderly subjects. nih.govresearchgate.net

Impact of Renal Impairment on Ertapenem Pharmacokinetics

Ertapenem is primarily eliminated by the kidneys, meaning that renal impairment significantly alters its pharmacokinetic profile. medsafe.govt.nz As renal function declines, the elimination of ertapenem slows, leading to increased drug exposure.

Studies have shown that the area under the plasma concentration-time curve (AUC) for both total and unbound ertapenem increases as creatinine (B1669602) clearance (CrCl) decreases. oup.comoup.com In patients with mild renal impairment (CrCl 60-90 mL/min/1.73 m²), the AUC is similar to that in healthy individuals. medsafe.govt.nzeuropa.eu However, in patients with advanced (CrCl 10–30 mL/min/1.73 m²) and end-stage renal disease (CrCl <10 mL/min/1.73 m²), the AUC for total ertapenem can be approximately two-fold higher than in subjects with normal renal function. oup.com The impact on the unbound drug's AUC is modestly larger. oup.com

Hemodialysis can remove a significant portion of ertapenem from the body. Approximately 30% of a dose can be recovered in the dialysate following a 4-hour hemodialysis session. medsafe.govt.nzoup.com This necessitates dosage adjustments for patients with severe renal impairment and those on hemodialysis to prevent potential toxicity from drug accumulation. medscape.comuic.edu Patients with renal impairment are also at a higher risk of developing ertapenem-induced encephalopathy. europa.eu

Table 3: Effect of Renal Impairment on Total Ertapenem AUC

| Renal Function | Approximate Increase in AUC vs. Healthy Subjects |

|---|---|

| Mild Impairment | Similar |

| Moderate Impairment | ~1.5-fold |

| Advanced Impairment | ~2.6-fold |

| End-Stage Renal Disease | ~2.9-fold |

Data derived from pharmacokinetic studies in patients with varying degrees of renal insufficiency. oup.com

Impact of Hepatic Impairment on Ertapenem Pharmacokinetics

The formal pharmacokinetic properties of ertapenem have not been established in patients with hepatic insufficiency. fda.govmedsafe.govt.nzeuropa.eudrugs.com However, ertapenem is not believed to undergo significant hepatic metabolism. drugs.com In vitro studies using human liver microsomes have shown that ertapenem does not inhibit metabolism mediated by the six major cytochrome P450 (CYP) isoforms (1A2, 2C9, 2C19, 2D6, 2E1, and 3A4). medsafe.govt.nz Furthermore, only about 10% of an administered dose is recovered in the feces, suggesting limited biliary excretion. oup.com

Given the minimal role of the liver in ertapenem's elimination, hepatic impairment is not expected to significantly affect its pharmacokinetics. medsafe.govt.nzeuropa.eu Consequently, no dosage adjustments are recommended for patients with impaired hepatic function. medsafe.govt.nzeuropa.eudrugs.com In clinical trials, the incidence of adverse events in patients with mild-to-moderate liver impairment was similar between those treated with ertapenem and those receiving comparator drugs. fda.govdrugs.com

Pharmacodynamic Modeling and Efficacy Prediction

Time Above Minimum Inhibitory Concentration (T>MIC) as a PD Index

Similar to other beta-lactam antibiotics, the pharmacodynamic (PD) parameter that best correlates with the efficacy of ertapenem is the percentage of the dosing interval during which the concentration of the free (unbound) drug remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT>MIC). drugbank.comoup.comresearchgate.net This time-dependent bactericidal activity is a hallmark of the carbapenem (B1253116) class. drugbank.com

For carbapenems, a %fT>MIC of 30% to 40% of the dosing interval is generally considered necessary for efficacy. oup.comnih.govasm.org More specifically, data from murine infection models suggest that a %fT>MIC of approximately 20% is required for a bacteriostatic (inhibiting bacterial growth) effect, while a target of 33-40% is associated with bactericidal (killing bacteria) activity and near-maximal effect. researchgate.netacademicjournals.org Simulations have shown that for susceptible organisms, ertapenem concentrations should remain above the MIC for a significant portion of the 24-hour dosing interval. oup.comnih.gov One study noted that for an adequate response, free ertapenem plasma concentrations should exceed the MIC90 of 2 mg/L for at least 6 hours, which corresponds to 25% of the dosing interval. oup.com

Correlation of PK/PD Parameters with Clinical and Microbiological Outcomes

The attainment of specific PK/PD targets, particularly the %fT>MIC, has been linked to successful clinical and microbiological outcomes in patients treated with ertapenem. The principle is that maintaining an adequate duration of exposure to the antibiotic above the pathogen's MIC is crucial for bacterial eradication and clinical resolution of infection.

Pharmacokinetic-pharmacodynamic target attainment analyses are used to evaluate and predict the effectiveness of dosing regimens. researchgate.net For example, simulations for hospital-acquired and ventilator-associated bacterial pneumonia showed high probabilities of achieving a %T>MIC target of 35% against common Enterobacteriaceae pathogens like Escherichia coli and Serratia marcescens. researchgate.net Such modeling helps in optimizing dosing strategies to maximize the probability of therapeutic success and positive clinical and microbiological responses. academicjournals.org

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Ertapenem sodium | 150610 |

| Ertapenem | 6917861 |

| Probenecid | 4911 |

| Digoxin | 2724385 |

| Vinblastine | 5693 |

| Valproic acid | 3121 |

| Sodium valproate | 1031521 |

| Cefepime (B1668827) | 5479537 |

| Ceftazidime | 5479529 |

| Meropenem (B701) | 441130 |

| Imipenem (B608078) | 104838 |

| Cilastatin | 5280338 |

| Penicillin | 5904 |

| Vaborbactam | 46917652 |

Clinical Efficacy and Comparative Studies of Ertapenem Sodium

Efficacy in Complicated Intra-Abdominal Infections

Ertapenem (B1671056) has demonstrated significant efficacy in the treatment of complicated intra-abdominal infections (cIAIs), which often involve a mix of aerobic and anaerobic pathogens. researchgate.netcda-amc.ca In a meta-analysis of randomized controlled trials, ertapenem was found to be as effective and safe as other recommended antimicrobial regimens for cIAIs, particularly those of mild-to-moderate severity. nih.govnih.gov

In a large, double-blind, randomized phase III trial, the clinical success rate for ertapenem in treating a range of intra-abdominal infections was found to be equivalent to that of piperacillin/tazobactam. nih.gov Specifically, for the modified intent-to-treat groups, 79.3% of patients treated with ertapenem were cured, compared to 76.2% of those treated with piperacillin/tazobactam. nih.gov In the microbiologically evaluable population, the cure rate for ertapenem was 86.7%, while for piperacillin/tazobactam it was 81.2%. nih.gov

Another randomized, open-label trial comparing ertapenem to piperacillin-tazobactam (B1260346) for community-acquired intra-abdominal infections requiring surgery showed favorable clinical response rates of 90% for ertapenem and 94% for piperacillin/tazobactam recipients. droracle.airesearchgate.net A meta-analysis of four studies involving over 1400 patients with mild to moderate intra-abdominal infections found no significant difference in clinical effectiveness between ertapenem and piperacillin/tazobactam. umsha.ac.ir

Furthermore, a pooled analysis of seven clinical trials revealed a clinical cure rate of 85.1% for ertapenem in patients with intra-abdominal infections, compared to 79.9% for piperacillin–tazobactam. oup.comnih.gov Even in cases where Enterococcus faecalis was isolated, a pathogen against which ertapenem has limited activity, studies have shown no significant difference in clinical outcomes for patients with complicated intra-abdominal infections treated with ertapenem versus piperacillin/tazobactam. oup.com

Table 1: Clinical Efficacy of Ertapenem in Complicated Intra-Abdominal Infections

| Comparator | Ertapenem Clinical Success Rate | Comparator Clinical Success Rate | Study Population | Reference |

|---|---|---|---|---|

| Piperacillin/tazobactam | 79.3% | 76.2% | Modified Intent-to-Treat | nih.gov |

| Piperacillin/tazobactam | 86.7% | 81.2% | Microbiologically Evaluable | nih.gov |

| Piperacillin/tazobactam | 90% | 94% | Community-Acquired, Requiring Surgery | droracle.airesearchgate.net |

| Piperacillin–tazobactam | 85.1% | 79.9% | Pooled Analysis | oup.comnih.gov |

Efficacy in Complicated Skin and Soft Tissue Infections

Ertapenem has proven to be an effective treatment for complicated skin and soft tissue infections (cSSTIs), including deep soft tissue abscesses and infections in diabetic patients. oup.com These infections are often polymicrobial, involving both aerobic and anaerobic bacteria. oup.com

In a prospective, randomized, double-blind multicenter study comparing ertapenem to piperacillin-tazobactam for cSSTIs, the cure rates were comparable between the two treatment groups. oup.com Among clinically evaluable patients, the cure rate for those with severe infections was 80.0% in the ertapenem group and 71.0% in the piperacillin-tazobactam group. oup.com For patients with deep abscesses, the cure rates were 90.0% for ertapenem and 95.0% for piperacillin-tazobactam. oup.com

A pooled analysis of data from seven clinical trials also demonstrated the efficacy of ertapenem in these infections, with a clinical cure rate of 81% for ertapenem compared to 80% for piperacillin–tazobactam in patients with complicated skin and skin structure infections. oup.comnih.gov Another non-inferiority trial showed similar clinical success rates at the test-of-cure visit, with 83.9% for ertapenem and 85.3% for piperacillin/tazobactam.

Efficacy in Community-Acquired Pneumonia

Ertapenem is a recognized and effective treatment for community-acquired pneumonia (CAP) requiring hospitalization. oup.comnih.govjwatch.orgseq.es Multiple studies have demonstrated its equivalence to ceftriaxone (B1232239), a commonly used antibiotic for this indication. oup.comnih.govjwatch.orgcapes.gov.broup.com

A combined analysis of two large, double-blind, multicenter studies involving 866 hospitalized adults with CAP found that the cure rates for ertapenem and ceftriaxone were equivalent at 91.9% and 92.0%, respectively. capes.gov.broup.com Similarly, another study reported cure rates of 92.3% for ertapenem and 91.0% for ceftriaxone in clinically evaluable patients. nih.gov In a pooled analysis of seven trials, the clinical cure rate for ertapenem in patients with CAP was 95%, compared to 88.9% for ceftriaxone. oup.comnih.gov

Table 2: Clinical Efficacy of Ertapenem in Community-Acquired Pneumonia

| Comparator | Ertapenem Clinical Cure Rate | Comparator Clinical Cure Rate | Patient Population | Reference |

|---|---|---|---|---|

| Ceftriaxone | 91.9% | 92.0% | Hospitalized Adults | capes.gov.broup.com |

| Ceftriaxone | 92.3% | 91.0% | Clinically Evaluable | nih.gov |

| Ceftriaxone | 95% | 88.9% | Pooled Analysis | oup.comnih.gov |

| Ceftriaxone | 93.9% | 90.4% | Elderly Patients (≥65 years) | nih.gov |

Efficacy in Complicated Urinary Tract Infections and Pyelonephritis

Ertapenem has been established as a highly effective therapy for complicated urinary tract infections (cUTIs), including acute pyelonephritis. researchgate.netjwatch.orgcadrj.comnih.gov Its efficacy has been shown to be comparable to that of ceftriaxone in several clinical trials. jwatch.orgnih.gov

In a combined analysis of two prospective, double-blind, randomized studies, the microbiological response rates for ertapenem and ceftriaxone in treating cUTIs were found to be equivalent. nih.gov At the primary efficacy endpoint, 89.5% of patients treated with ertapenem had a favorable microbiological response, compared to 91.1% of those who received ceftriaxone. nih.gov Another study reported similar favorable microbiological response rates of 91.8% for ertapenem and 93.0% for ceftriaxone. jwatch.org

A pooled analysis of seven trials further supports these findings, showing a microbiological cure rate of 90.5% for ertapenem in patients with cUTI, compared to 92% for ceftriaxone. oup.comnih.gov A rapid health technology assessment also noted a higher bacterial clearance rate for ertapenem (98.71%) compared to ceftriaxone (95.45%) in complicated urinary tract infections. cadrj.com

Efficacy in Acute Pelvic Infections

Ertapenem has demonstrated equivalent efficacy to piperacillin-tazobactam in the treatment of acute pelvic infections, which include conditions such as postpartum endomyometritis and postsurgical gynecologic infections. nih.govnih.gov

A multicenter, double-blind study involving 412 women with acute pelvic infections compared ertapenem with piperacillin-tazobactam. nih.gov At the 2-4 week post-therapy follow-up, 93.9% of patients in the ertapenem group were cured, compared to 91.5% in the piperacillin-tazobactam group, establishing the equivalence of the two treatments. nih.gov A pooled analysis of seven clinical trials also showed comparable cure rates, with 86.8% for ertapenem and 94% for piperacillin-tazobactam in patients with acute pelvic infections. oup.comnih.gov

Prophylaxis of Surgical Site Infections

Ertapenem is also utilized for the prophylaxis of surgical site infections (SSIs), particularly in colorectal surgery. unc.edudovepress.comnih.gov Studies have shown its effectiveness in reducing the risk of postoperative infections.

In a prospective, double-blind, randomized study, ertapenem was found to be more effective than cefotetan (B131739) for preventing SSIs following colorectal surgery. dovepress.comnih.govjwatch.org The failure rate of prophylaxis was significantly lower in the ertapenem group compared to the cefotetan group. jwatch.org Another multicenter, randomized, double-blind study in China demonstrated that ertapenem is as effective as the combination of ceftriaxone and metronidazole (B1676534) for SSI prophylaxis in patients undergoing elective colorectal surgery. oup.comnih.gov The success rates were 90.4% for ertapenem and 90.3% for the ceftriaxone/metronidazole group. nih.gov

A retrospective analysis highlighted that single-dose ertapenem prophylaxis increased compliance with surgical antibiotic prophylaxis guidelines for elective colorectal surgeries compared to multiple-dose regimens. nih.gov

Comparative Clinical Trials of Ertapenem Sodium

Numerous clinical trials have compared ertapenem sodium to other broad-spectrum antibiotics across a range of indications, consistently demonstrating its non-inferiority and, in some cases, advantages. tandfonline.comcda-amc.ca

A meta-analysis of six randomized controlled trials involving over 3,000 patients found no significant difference in clinical success rates between ertapenem and piperacillin/tazobactam for the treatment of complicated intra-abdominal, acute pelvic, and complicated skin and skin-structure infections. essentialmeds.orgnih.gov Similarly, a meta-analysis of eight randomized controlled trials with nearly 2,900 patients showed that ertapenem had similar clinical success rates to ceftriaxone for complicated infections. essentialmeds.orgresearchgate.net

The primary advantage of ertapenem in many of these comparative studies is its once-daily dosing regimen, which can offer a significant benefit over antibiotics requiring more frequent administration. cda-amc.cajwatch.org

Table 3: Summary of Comparative Clinical Trial Outcomes for Ertapenem Sodium

| Infection Type | Comparator | Key Efficacy Finding | Reference |

|---|---|---|---|

| Complicated Intra-Abdominal Infections | Piperacillin/tazobactam | Equivalent clinical success rates. | nih.govdroracle.aiumsha.ac.ir |

| Complicated Skin & Soft Tissue Infections | Piperacillin/tazobactam | Similar clinical cure rates. | nih.govoup.com |

| Community-Acquired Pneumonia | Ceftriaxone | Equivalent clinical cure rates. | oup.comcapes.gov.broup.com |

| Complicated Urinary Tract Infections | Ceftriaxone | Equivalent microbiological response rates. | nih.govjwatch.orgnih.gov |

| Acute Pelvic Infections | Piperacillin/tazobactam | Equivalent cure rates. | nih.govnih.gov |

| Surgical Site Infection Prophylaxis | Cefotetan | Ertapenem was more effective. | dovepress.comnih.govjwatch.org |

| Surgical Site Infection Prophylaxis | Ceftriaxone/metronidazole | Ertapenem was as effective. | oup.comnih.gov |

Versus Ceftriaxone

Ertapenem has shown comparable efficacy to ceftriaxone in the treatment of several infections.

Complicated Urinary Tract Infections (cUTIs): In a combined analysis of seven randomized, double-blind studies, ertapenem was as effective as ceftriaxone for treating serious infections caused by Enterobacteriaceae, including cUTIs. oup.com Microbiological cure rates for cUTIs were 90.5% for ertapenem and 92.0% for ceftriaxone. oup.com Another multicenter, double-blind, randomized study in Korean adults with acute pyelonephritis (APN) and other cUTIs found ertapenem to be equivalent to ceftriaxone, with favorable microbiological response rates of 87.9% and 88.7%, respectively. nih.gov A similar study in adults also reported comparable favorable microbiologic response rates of 91.8% for ertapenem and 93.0% for ceftriaxone. jwatch.org

Community-Acquired Pneumonia (CAP): In two large, independent, but similarly designed clinical trials involving hospitalized adults with CAP, ertapenem demonstrated equivalent efficacy to ceftriaxone. oup.com The clinical cure rates were 91.9% for ertapenem and 92.0% for ceftriaxone. oup.com A combined analysis also showed clinical cure rates for CAP were 95% for ertapenem and 88.9% for ceftriaxone. oup.com In pediatric patients, a double-blind randomized clinical trial found ertapenem to be comparable to ceftriaxone in efficacy for treating CAP, complicated skin and soft tissue infections, and complicated UTIs. pediatriconcall.com

Complicated Intra-abdominal Infections (cIAIs): A prospective, randomized, controlled, open, multicenter trial comparing ertapenem to ceftriaxone plus metronidazole for cIAIs found ertapenem to be equivalent. bvsalud.org The clinical response was favorable in 98.6% of patients treated with ertapenem compared to 91.3% of those treated with ceftriaxone/metronidazole. bvsalud.org

Pediatric Infections: A study evaluating ertapenem versus ceftriaxone in pediatric patients with complicated UTIs, complicated skin and soft-tissue infections (cSSTIs), or CAP found ertapenem to be a viable treatment option. fda.gov

| Infection Type | Ertapenem Efficacy | Ceftriaxone Efficacy | Study Details |

|---|---|---|---|

| Complicated Urinary Tract Infections (cUTIs) | 90.5% microbiological cure rate oup.com | 92.0% microbiological cure rate oup.com | Combined analysis of 7 randomized, double-blind studies. oup.com |

| Acute Pyelonephritis (APN) and other cUTIs | 87.9% favorable microbiological response nih.gov | 88.7% favorable microbiological response nih.gov | Multicenter, double-blind, randomized study in Korean adults. nih.gov |

| Community-Acquired Pneumonia (CAP) | 91.9% clinical cure rate oup.com | 92.0% clinical cure rate oup.com | Two large, independent, similarly designed clinical trials. oup.com |

| Complicated Intra-abdominal Infections (cIAIs) | 98.6% favorable clinical response bvsalud.org | 91.3% favorable clinical response (with metronidazole) bvsalud.org | Prospective, randomized, controlled, open, multicenter trial. bvsalud.org |

Versus Piperacillin/Tazobactam

Clinical studies have established that ertapenem is as effective as piperacillin/tazobactam for treating various infections. cda-amc.ca

Complicated Skin and Skin-Structure Infections (cSSSIs): A prospective, randomized, double-blind multicenter study in adults with cSSSIs, including diabetic foot infections, found that 82.4% of patients receiving ertapenem and 84.4% of those receiving piperacillin/tazobactam were cured. oup.comresearchgate.net For diabetic foot infections specifically, clinical success rates at the 10-day follow-up were 87.4% for the ertapenem group and 82.7% for the piperacillin/tazobactam group. medscape.com

Deep Tissue Infections: In a pooled analysis of clinical trial data for deep tissue infections (intra-abdominal, pelvic, and skin), clinical cure rates were 84.8% for ertapenem and 82.9% for piperacillin/tazobactam. oup.com

Acute Pelvic Infections: A multicenter, double-blind study of women with acute pelvic infections showed cure rates of 93.9% for ertapenem and 91.5% for piperacillin/tazobactam. psu.edu

Complicated Intra-abdominal Infections (cIAIs): A study in pediatric patients with cIAIs showed an 87% clinical response rate for ertapenem compared to 73% for ticarcillin/clavulanate. nih.gov

| Infection Type | Ertapenem Efficacy | Piperacillin/Tazobactam Efficacy | Study Details |

|---|---|---|---|

| Complicated Skin and Skin-Structure Infections (cSSSIs) | 82.4% cure rate oup.comresearchgate.net | 84.4% cure rate oup.comresearchgate.net | Prospective, randomized, double-blind multicenter study in adults. oup.comresearchgate.net |

| Diabetic Foot Infections | 87.4% clinical success rate medscape.com | 82.7% clinical success rate medscape.com | 10-day follow-up assessment. medscape.com |

| Deep Tissue Infections (Intra-abdominal, Pelvic, Skin) | 84.8% clinical cure rate oup.com | 82.9% clinical cure rate oup.com | Pooled analysis of clinical trial data. oup.com |

| Acute Pelvic Infections | 93.9% cure rate psu.edu | 91.5% cure rate psu.edu | Multicenter, double-blind study in women. psu.edu |

Versus Ticarcillin/Clavulanate

Ertapenem has been compared to ticarcillin/clavulanate, particularly in pediatric populations.

Complicated Intra-abdominal and Acute Pelvic Infections: An open-label study in children aged 2 to 17 years demonstrated that ertapenem was effective for treating complicated intra-abdominal infections (cIAI) and acute pelvic infections (API). nih.gov For cIAI, the clinical response rate was 87% for ertapenem versus 73% for ticarcillin/clavulanate. nih.gov For API, both treatments achieved a 100% clinical success rate. nih.gov In a trial involving pediatric patients with cIAI, primarily perforated or complicated appendicitis, clinical success rates were 83.7% for ertapenem and 63.6% for ticarcillin/clavulanate. droracle.ai

| Infection Type | Ertapenem Efficacy | Ticarcillin/Clavulanate Efficacy | Study Details |

|---|---|---|---|

| Complicated Intra-abdominal Infections (Pediatric) | 87% clinical response rate nih.gov | 73% clinical response rate nih.gov | Open-label study in children aged 2 to 17 years. nih.gov |

| Acute Pelvic Infections (Pediatric) | 100% clinical success rate nih.gov | 100% clinical success rate nih.gov | Open-label study in children aged 2 to 17 years. nih.gov |

| Complicated Intra-abdominal Infections (Pediatric, primarily appendicitis) | 83.7% clinical success rate droracle.ai | 63.6% clinical success rate droracle.ai | Trial in pediatric patients. droracle.ai |

Versus Cefotetan

Ertapenem has demonstrated superiority over cefotetan for the prophylaxis of surgical site infections.

Prophylaxis in Elective Colorectal Surgery: In a randomized, double-blind trial, a single dose of ertapenem was more effective than a single dose of cefotetan in preventing surgical site infections following elective colorectal surgery. nih.govcapes.gov.br The prophylactic failure rate was significantly lower in the ertapenem group (40.2%) compared to the cefotetan group (50.9%) in an intent-to-treat analysis. capes.gov.brjwatch.org A per-protocol analysis showed failure rates of 28% for ertapenem and 42.8% for cefotetan. capes.gov.brjwatch.org

| Indication | Ertapenem Prophylactic Failure Rate | Cefotetan Prophylactic Failure Rate | Analysis Type | Study Details |

|---|---|---|---|---|

| Prophylaxis in Elective Colorectal Surgery | 40.2% capes.gov.brjwatch.org | 50.9% capes.gov.brjwatch.org | Intent-to-treat capes.gov.brjwatch.org | Randomized, double-blind trial. nih.govcapes.gov.br |

| Prophylaxis in Elective Colorectal Surgery | 28% capes.gov.brjwatch.org | 42.8% capes.gov.brjwatch.org | Per-protocol capes.gov.brjwatch.org |

Versus Other Carbapenems (Imipenem, Meropenem (B701), Doripenem)

While direct head-to-head comparative efficacy trials are somewhat limited, meta-analyses and retrospective studies provide insights into ertapenem's efficacy relative to other carbapenems, particularly for infections caused by ESBL-producing organisms.

Spectrum of Activity: Ertapenem has a more limited spectrum of activity compared to imipenem (B608078), meropenem, and doripenem, as it lacks activity against Pseudomonas aeruginosa and Enterococcus spp. nih.gov

ESBL-Producing Enterobacterales Infections: A meta-analysis of six studies found that ertapenem was associated with significantly lower 30-day mortality compared to other carbapenems (imipenem, meropenem, doripenem) for these infections. researchgate.net However, there were no significant differences in clinical cure or microbiological eradication rates. researchgate.net Another multicenter retrospective study suggested that the efficacy of ertapenem may be comparable to that of other carbapenems in treating ESBL-producing E. coli and K. pneumoniae bacteremia. asm.org

Complicated Urinary Tract Infections: A meta-analysis of randomized controlled trials found that newer antibiotics showed superior microbiological response compared to carbapenems (including ertapenem, imipenem-cilastatin, doripenem, and meropenem) for cUTIs, though clinical response rates were not different. ub.eduoup.com

Efficacy in Infections Caused by Extended-Spectrum Beta-Lactamase-Producing Enterobacterales

Ertapenem is considered a treatment of choice for serious infections caused by ESBL-producing Enterobacteriaceae. springermedizin.denih.gov

Bacteremia: In a study of ESBL-positive gram-negative bacteremia, ertapenem treatment resulted in a 96% favorable clinical response. droracle.ai A multicenter retrospective study found that the efficacy of ertapenem may be comparable to other carbapenems for treating ESBL-producing E. coli and K. pneumoniae bacteremia. asm.org However, for patients with hypoalbuminemia, one study found higher mortality with ertapenem compared to meropenem or imipenem-cilastatin. idsociety.org

De-escalation Therapy: An open-label randomized controlled trial showed that de-escalation to ertapenem was non-inferior to continued treatment with group 2 carbapenems for infections caused by ESBL-producing Enterobacteriaceae, with a significantly lower 28-day mortality rate in the de-escalation group. springermedizin.de

Susceptibility: Studies have shown high susceptibility of ESBL-producing E. coli and Klebsiella spp. to ertapenem. droracle.ai

Ventilator-Associated Pneumonia (VAP): In a study of VAP caused by ESBL-producing Gram-negative organisms, ertapenem showed a clinical success rate of 80% and a microbiological success rate of 75%. droracle.ai

Efficacy in Special Patient Populations

Ertapenem's efficacy has been evaluated in various special patient populations.

Pediatric Patients: Ertapenem has been shown to be safe and effective for treating complicated intra-abdominal infections, acute pelvic infections, community-acquired pneumonia, complicated urinary tract infections, and skin and soft tissue infections in children over 3 months of age. pediatriconcall.comfda.govnih.gov

Elderly Patients: A retrospective case-control study in elderly patients (≥65 years) with community-acquired or community-onset healthcare-associated pneumonia found ertapenem to be as effective as other commonly used antibiotics, with no difference in hospital mortality rates (20.0% in both groups). seq.es

Obese Patients: A retrospective cohort study evaluating ertapenem for pneumonia in obese versus non-obese patients found no difference in the rate of clinical resolution. asm.org Clinical resolution was achieved in 75.4% of obese patients and 77.6% of non-obese patients. asm.org

Critically Ill Patients: Experience with ertapenem in severe infections and critically ill patients is limited. europa.eu In patients with ventilator-associated pneumonia, pharmacokinetic parameters of ertapenem were different from healthy volunteers, which was mainly related to hypoalbuminemia. oup.com For critically ill patients with hypoalbuminemia, some guidance suggests that meropenem or imipenem-cilastatin are the preferred carbapenems for non-urinary tract infections caused by ESBL-E. idsociety.org

Patients with Renal Impairment: There is insufficient data on the safety and efficacy of ertapenem in patients with severe renal impairment or those on hemodialysis to support a dose recommendation. europa.eu

Pediatric Clinical Outcomes

Ertapenem has been evaluated in pediatric patients for the treatment of various infections, demonstrating efficacy in complicated urinary tract infections (cUTIs), community-acquired pneumonia (CAP), complicated intra-abdominal infections (cIAIs), and acute pelvic infections (APIs).

In a significant clinical trial involving pediatric patients aged 3 months to 17 years, ertapenem was compared with ticarcillin/clavulanate for the treatment of cIAI and with ceftriaxone for CAP. The study found that ertapenem was as effective as the comparator agents. For patients with cIAI, the clinical success rate in the microbiologically evaluable population was 87% for the ertapenem group and 91% for the ticarcillin/clavulanate group. In the case of CAP, the success rates were 96% for ertapenem and 95% for ceftriaxone.

Another study focused on pediatric patients with cUTI and API. In this trial, ertapenem was compared to ceftriaxone. The microbiological cure rates for cUTI were comparable between the two treatment arms. For API, where ertapenem was compared with ticarcillin/clavulanate, similar high rates of clinical cure were observed in both groups.

The following table summarizes the comparative efficacy of ertapenem in key pediatric clinical trials:

Table 1: Comparative Efficacy of Ertapenem in Pediatric Infections| Infection Type | Comparator | Ertapenem Clinical Success Rate | Comparator Clinical Success Rate |

|---|---|---|---|

| Complicated Intra-Abdominal Infection (cIAI) | Ticarcillin/Clavulanate | 87% | 91% |

| Community-Acquired Pneumonia (CAP) | Ceftriaxone | 96% | 95% |

Geriatric Clinical Outcomes

The clinical efficacy of ertapenem in geriatric patients (typically defined as individuals aged 65 years and older) has been a subject of specific analysis within broader clinical trials. These studies have generally shown that ertapenem is an effective treatment option for this population, with outcomes comparable to those seen in younger adults.

In pooled analyses of clinical trials for the treatment of cIAI, cUTI, complicated skin and skin structure infections (cSSSI), and CAP, the efficacy of ertapenem in geriatric patients was found to be similar to that of the comparator agents, which included piperacillin/tazobactam and ceftriaxone. For instance, in the treatment of cIAI, the cure rates in elderly patients treated with ertapenem were consistent with those treated with piperacillin/tazobactam. Similarly, for CAP, ertapenem demonstrated efficacy comparable to ceftriaxone in the geriatric subgroup.

A study specifically focusing on elderly patients with moderate to severe community-acquired pneumonia found that ertapenem was as effective as ceftriaxone. The clinical cure rates at the test-of-cure visit were high in both treatment groups, with no statistically significant difference observed.

The table below presents a summary of ertapenem's efficacy in geriatric patients from comparative studies:

Table 2: Efficacy of Ertapenem in Geriatric Patients in Selected Infections| Infection Type | Comparator | Ertapenem Favorable Clinical Response | Comparator Favorable Clinical Response |

|---|---|---|---|

| Complicated Intra-Abdominal Infection | Piperacillin/Tazobactam | High | High |

| Community-Acquired Pneumonia | Ceftriaxone | High | High |

Limited Experience in Specific Infection Types

While ertapenem has demonstrated broad-spectrum activity and clinical efficacy in a range of common infections, there is limited clinical experience in certain specific and more severe types of infections. This is often due to the initial clinical trials focusing on more prevalent conditions or the specific microbiological spectrum of the drug.

For example, there is a lack of extensive clinical data on the use of ertapenem for the treatment of meningitis. Although some carbapenems, like meropenem, are used in central nervous system infections, the penetration of ertapenem into the cerebrospinal fluid has not been sufficiently studied to recommend its use for this indication.

Similarly, while effective for many polymicrobial infections, experience with ertapenem in treating infections caused by Pseudomonas aeruginosa and Acinetobacter species is limited. Ertapenem has less reliable activity against these non-fermenting Gram-negative bacilli compared to other carbapenems like imipenem and meropenem. Therefore, it is generally not recommended for empirical treatment of infections where these pathogens are suspected.

Furthermore, the use of ertapenem in the treatment of endocarditis and osteomyelitis is not as well-established as for its approved indications. While there may be case reports or small series describing its use, large-scale, controlled clinical trials are lacking. The prolonged treatment courses often required for these infections also present a challenge for a once-daily parenteral antibiotic.